tert-Butyl 2-(cyclohexylamino)acetate
Description
tert-Butyl 2-(cyclohexylamino)acetate (CAS: 302341-67-9) is a chemical compound featuring a tert-butyl ester group linked to an aminoacetate backbone with a cyclohexyl substituent. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
IUPAC Name |
tert-butyl 2-(cyclohexylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYPSLMUDOCIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(cyclohexylamino)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with cyclohexylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can lead to higher production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(cyclohexylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(cyclohexylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(cyclohexylamino)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The cyclohexylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
tert-Butyl (cyclopentylamino)acetate
- Molecular Formula: C₁₁H₂₁NO₂
- Molecular Weight : 199.29 g/mol
- Key Differences: Substituent: Cyclopentyl (5-membered ring) vs. cyclohexyl (6-membered ring).
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
- Structure : Incorporates a cyclopropylmethyl group and a hydrochloride salt.
- Key Differences: Polarity: The hydrochloride salt increases water solubility compared to the neutral tert-butyl ester. Applications: Highlighted for pharmaceutical development due to its versatile functional groups and high purity .
Ethyl 2-(3-aminophenyl)acetate
- Molecular Formula: C₁₀H₁₃NO₂ (CAS: 52273-79-7)
- Key Differences: Substituent: Aromatic aminophenyl group vs. aliphatic cyclohexyl. Electronic Effects: The aromatic ring enhances π-π stacking interactions, useful in materials science. Applications: Less steric bulk compared to cyclohexyl derivatives, favoring reactions requiring planar geometry .
Structural and Functional Data Table
Implications for Research and Development
- Pharmaceutical Applications :
- Material Science: Aromatic analogs (e.g., ethyl 2-(3-aminophenyl)acetate) are utilized in polymer synthesis for their electronic properties .
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